6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine
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Overview
Description
6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Isoxazolo[4,5-b]pyridines: Another class of compounds with a similar core structure but different substitution patterns.
Uniqueness
6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of an aminomethyl group, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-(aminomethyl)-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4O/c8-3-4-1-2-5-6(9)11-12-7(5)10-4/h1-2H,3,8H2,(H2,9,11) |
InChI Key |
KNVHSTAKLYIFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1CN)ON=C2N |
Origin of Product |
United States |
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